molecular formula C8H8ClNO3 B13139614 Methyl 4-chloro-5-methoxynicotinate

Methyl 4-chloro-5-methoxynicotinate

Cat. No.: B13139614
M. Wt: 201.61 g/mol
InChI Key: QMCHBIULHWUOCX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methoxynicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a chloro and methoxy group attached to the nicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-methoxynicotinate typically involves the esterification of 4-chloro-5-methoxynicotinic acid. One common method is the reaction of 4-chloro-5-methoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the ester group to an alcohol.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted nicotinates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.

Major Products:

    Oxidation: Formation of 4-chloro-5-methoxy-2-nicotinic acid.

    Reduction: Formation of 4-chloro-5-methoxy-2-nicotinyl alcohol.

    Substitution: Formation of 4-amino-5-methoxynicotinate derivatives.

Scientific Research Applications

Methyl 4-chloro-5-methoxynicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Methyl 4-chloronicotinate
  • Methyl 5-methoxynicotinate
  • Methyl 4-chloro-3-methoxynicotinate

Comparison: Methyl 4-chloro-5-methoxynicotinate is unique due to the specific positioning of the chloro and methoxy groups on the nicotinic acid ester. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both chloro and methoxy groups can enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 4-chloro-5-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-10-3-5(7(6)9)8(11)13-2/h3-4H,1-2H3

InChI Key

QMCHBIULHWUOCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)OC)Cl

Origin of Product

United States

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